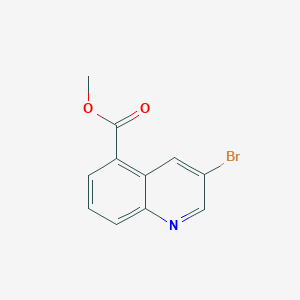

Methyl 3-bromoquinoline-5-carboxylate

Description

Methyl 3-bromoquinoline-5-carboxylate is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. This compound is characterized by the presence of a bromine atom at the 3-position and a carboxylate group at the 5-position on the quinoline ring, making it a valuable intermediate in various chemical reactions and synthesis processes.

Properties

IUPAC Name |

methyl 3-bromoquinoline-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO2/c1-15-11(14)8-3-2-4-10-9(8)5-7(12)6-13-10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZEYLYGVYHZWHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C=C(C=NC2=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-bromoquinoline-5-carboxylate typically involves the bromination of quinoline derivatives followed by esterification. One common method is the bromination of 3-methylquinoline using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting 3-bromoquinoline is then subjected to esterification with methanol and a suitable acid catalyst to yield this compound .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure efficient and scalable synthesis. The use of microwave-assisted synthesis and solvent-free conditions has also been explored to enhance the yield and reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromoquinoline-5-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles such as amines, thiols, and organometallic reagents.

Oxidation and Reduction: The quinoline ring can be oxidized or reduced under specific conditions to yield different derivatives.

Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, lithium aluminum hydride, and Grignard reagents.

Oxidation and Reduction: Reagents such as potassium permanganate, sodium borohydride, and hydrogen gas are used.

Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate are typically employed.

Major Products Formed

Substitution Reactions: Products include various substituted quinolines with functional groups such as amines, ethers, and thiols.

Oxidation and Reduction: Products include quinoline N-oxides and reduced quinoline derivatives.

Coupling Reactions: Products include biaryl compounds and other complex organic molecules.

Scientific Research Applications

Medicinal Chemistry

Methyl 3-bromoquinoline-5-carboxylate is investigated for its potential in developing pharmaceutical agents due to its structural features that facilitate interaction with biological targets. It has shown promise in:

- Anticancer Research : Similar quinoline derivatives have demonstrated efficacy against various cancer cell lines, suggesting that this compound may also exhibit significant anticancer properties.

- Antimicrobial Activity : Compounds related to this structure are known for their antimicrobial effects, indicating potential applications in treating infectious diseases.

Organic Synthesis

This compound serves as a crucial building block in synthetic organic chemistry:

- Intermediate for Complex Molecules : It is utilized to synthesize more complex quinoline derivatives and heterocycles, which are essential in various chemical reactions such as substitution, oxidation, and coupling reactions (e.g., Suzuki-Miyaura reactions) .

- Fluorescent Probes : this compound is used in developing fluorescent probes for studying biological processes due to its ability to interact with specific biomolecules.

Industrial Applications

In industry, this compound finds applications in:

- Dyes and Pigments Production : Its unique chemical structure allows it to be used in synthesizing dyes and pigments.

- Agrochemicals : The compound is also explored for its potential use in creating agrochemicals that can enhance crop protection and yield.

Case Study 1: Anticancer Activity

Research conducted on quinoline derivatives has highlighted their potential as anticancer agents. A study focusing on compounds structurally similar to this compound demonstrated significant cytotoxicity against breast cancer cell lines, indicating that further exploration of this compound could lead to effective cancer therapies.

Case Study 2: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial properties of various quinoline derivatives, including this compound. Results indicated that this compound exhibited notable activity against Gram-positive bacteria, suggesting its potential utility in developing new antimicrobial agents.

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 3-aminoquinoline-5-carboxylate | Amino group at position 3 | Potentially different biological activities |

| Methyl 3-chloroquinoline-5-carboxylate | Chlorine atom instead of bromine | Varying reactivity profiles |

| Methyl 4-bromoquinoline-6-carboxylate | Bromine at position 4 | Different spatial orientation affecting activity |

This table illustrates how variations in functional groups and positions can lead to distinct chemical and biological properties, emphasizing the uniqueness of this compound within this class of compounds .

Mechanism of Action

The mechanism of action of methyl 3-bromoquinoline-5-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and carboxylate group play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions, facilitating the formation of new bonds with nucleophiles. Additionally, its quinoline ring structure allows it to participate in π-π stacking interactions and hydrogen bonding, influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

Methyl 8-bromoquinoline-5-carboxylate: Similar structure but with the bromine atom at the 8-position.

3-Bromoquinoline: Lacks the carboxylate group, making it less versatile in certain reactions.

Quinoline-5-carboxylate: Lacks the bromine atom, affecting its reactivity in substitution reactions

Uniqueness

Methyl 3-bromoquinoline-5-carboxylate is unique due to the presence of both the bromine atom and the carboxylate group, which enhance its reactivity and versatility in various chemical reactions.

Biological Activity

Methyl 3-bromoquinoline-5-carboxylate (CAS: 1942057-53-5) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and as an antiviral agent. This article reviews the synthesis, biological activity, and research findings related to this compound, supported by data tables and case studies.

Synthesis of this compound

The synthesis of this compound typically involves a bromination reaction of 3-aminoquinoline followed by a carbonyl insertion reaction. The synthetic pathway can be summarized as follows:

-

Bromination Reaction :

- Reactants : 3-aminoquinoline, bromine.

- Conditions : Reaction in the presence of sulfuric acid and silver sulfate at low temperatures.

- Products : 3-amino-5-bromoquinoline.

- Carbonyl Insertion :

Antiproliferative Activity

Recent studies have demonstrated that derivatives of quinoline compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds structurally related to this compound have shown:

- IC50 Values : Some derivatives display IC50 values as low as 1.87 μM against MCF-7 breast cancer cells, indicating potent antiproliferative effects .

- Mechanism of Action : These compounds often induce cell cycle arrest and apoptosis through mitochondrial pathways, specifically targeting the epidermal growth factor receptor (EGFR) .

Antiviral Activity

This compound and its analogues have also been investigated for their antiviral properties:

- Target Virus : Enterovirus D68 (EV-D68).

- EC50 Values : Certain analogues exhibited effective antiviral activity with EC50 values indicating significant inhibition of viral replication in cultured cells .

Case Studies

-

Antiproliferative Screening :

A study evaluated the antiproliferative effects of various quinoline derivatives, including this compound. The results indicated that these compounds could effectively inhibit cell proliferation in several cancer models. -

Antiviral Evaluation :

A series of quinoline analogues were tested against EV-D68, revealing that modifications in the chemical structure could enhance antiviral efficacy without compromising cytotoxicity .

Table 1: Antiproliferative Activity of Quinoline Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | 1.87 | Apoptosis via mitochondrial pathway |

| Compound 6f | MCF-7 | 13.71 | EGFR inhibition |

Table 2: Antiviral Activity Against EV-D68

| Compound | EC50 (μM) | CC50 (μM) | Selectivity Index (SI) |

|---|---|---|---|

| This compound | <10 | >200 | >20 |

| Compound X | <15 | >150 | >10 |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 3-bromoquinoline-5-carboxylate?

- Methodological Answer : Synthesis typically involves bromination of quinoline-5-carboxylate derivatives followed by esterification. For example, bromination at the 3-position of quinoline-5-carboxylic acid can be achieved using brominating agents like PBr₃ or NBS (N-bromosuccinimide) under controlled conditions. Subsequent esterification with methanol in the presence of a catalyst (e.g., H₂SO₄ or DCC/DMAP) yields the methyl ester. Alternative routes may involve coupling reactions of pre-brominated intermediates, as seen in analogous quinoline ester syntheses .

Q. How is this compound characterized using spectroscopic and crystallographic methods?

- Methodological Answer :

- Spectroscopy : ¹H/¹³C NMR identifies substituent positions and confirms esterification (e.g., methyl ester peak at ~3.9 ppm). Mass spectrometry (ESI-TOF) verifies molecular weight (expected MW: ~267.06 g/mol for C₁₁H₈BrNO₂).

- Crystallography : Single-crystal X-ray diffraction (SXD) resolves the 3D structure. Software like SHELX refines atomic coordinates and thermal parameters , while ORTEP-3 generates graphical representations of molecular packing .

Q. What are the key reactivity patterns of this compound in cross-coupling reactions?

- Methodological Answer : The bromine at C3 acts as a leaving group in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura with boronic acids). Optimization requires ligand selection (e.g., SPhos or Xantphos) and base (K₂CO₃ or Cs₂CO₃) to enhance coupling efficiency. Steric hindrance from the quinoline ring may necessitate elevated temperatures (80–110°C) in toluene/DMF .

Advanced Research Questions

Q. How do hydrogen bonding interactions influence the crystal packing of this compound?

- Methodological Answer : Graph set analysis (Etter’s rules) identifies recurring hydrogen-bond motifs (e.g., C=O⋯H–N or C–Br⋯H–C). Computational tools like Mercury (CCDC) map interactions, while crystallographic data from SHELXL refine hydrogen-bond geometries. For example, the ester carbonyl may form intermolecular H-bonds with adjacent aromatic protons, stabilizing layered packing .

Q. How does the bromine substituent affect the regioselectivity in nucleophilic aromatic substitution (NAS) reactions?

- Methodological Answer : Bromine’s electron-withdrawing effect activates the quinoline ring for NAS at positions ortho/para to itself. Competitive pathways (e.g., substitution at C2/C4) can be assessed via DFT calculations (Gaussian09) to evaluate transition-state energies. Experimental validation involves reacting with nucleophiles (e.g., amines) under varying conditions and analyzing products via HPLC/LC-MS .

Q. What challenges arise in refining the X-ray structure of this compound due to heavy-atom effects?

- Methodological Answer : Bromine’s high electron density causes absorption errors and anomalous scattering, requiring data correction (SADABS or TWINABS). SHELXL’s "HKLF 5" instruction handles twinning, while disorder modeling (PART/ISOR) addresses rotational flexibility of the methyl ester group. Residual density maps (e.g., >0.5 eÅ⁻³) guide refinement of thermal parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.